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Abstract

Euquinine, with the CAS number 83-75-0, is chemically known as Quinine Ethyl Carbonate. It
is a derivative of the well-known antimalarial drug, quinine. This technical guide provides an in-
depth overview of the research applications of Euquinine, focusing on its antiplasmodial
activity, its role in multidrug resistance, and its pharmacokinetic profile. While specific research
on Euquinine is limited, this guide extrapolates from the extensive data available for its parent
compound, quinine, to provide a comprehensive understanding of its potential applications.
This document includes quantitative data, detailed experimental protocols, and visualizations of
relevant signaling pathways to support further research and development.

Introduction

Euquinine, or Quinine Ethyl Carbonate, is a tasteless and odorless salt derived from quinine.
[1] This property makes it a more palatable alternative for oral administration, particularly in
pediatric populations.[2] Historically, quinine and its derivatives have been central to the
treatment of malaria.[1] Euquinine's primary research applications lie in the fields of
malariology, particularly in studying drug resistance, and in oncology, for its potential to reverse
multidrug resistance.

Physicochemical Properties
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Property Value Reference
CAS Number 83-75-0 [1]
Molecular Formula C23H28N204 [3]
Molecular Weight 396.48 g/mol [3]
Appearance White crystals [4]

- Practically insoluble in water;
Solubility _ [4]
soluble in alcohol and ether

Research Applications
Antimalarial Activity

Euquinine, as a derivative of quinine, is expected to exhibit significant activity against
Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The
mechanism of action is believed to be similar to that of quinine, which involves the inhibition of
hemozoin biocrystallization in the parasite's food vacuole. This process leads to the
accumulation of toxic free heme, ultimately causing parasite death.

3.1.1. In Vitro Antiplasmodial Activity Data (of Quinine)

Due to the scarcity of specific IC50 data for Euquinine, the following table summarizes the in
vitro activity of its parent compound, quinine, against various strains of P. falciparum.

Chloroquine

P. falciparum Strain L Quinine IC50 (nM) Reference
Sensitivity

D6 Sensitive 6.89 [5]

W2 Resistant 13.8

3D7 Sensitive Not specified

Dd2 Resistant Not specified

3.1.2. Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
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This protocol is a general method for assessing the in vitro antiplasmodial activity of

compounds like Euquinine.

Obijective: To determine the 50% inhibitory concentration (IC50) of Euquinine against P.

falciparum.

Materials:

Euquinine (CAS 83-75-0)
P. falciparum culture (e.g., 3D7 or W2 strain)
Human erythrocytes

RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and
AlbuMAX 1l

SYBR Green | nucleic acid stain

Lysis buffer (Tris, EDTA, saponin, Triton X-100)
96-well microplates

Incubator (37°C, 5% CO2, 5% 02)

Fluorescence plate reader

Procedure:

Prepare a stock solution of Euquinine in a suitable solvent (e.g., DMSO) and make serial
dilutions.

Synchronize the P. falciparum culture to the ring stage.

Prepare a parasite suspension with 2% hematocrit and 1% parasitemia in the culture
medium.

Add 100 pL of the parasite suspension to each well of a 96-well plate.
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e Add 1 pL of the Euquinine dilutions to the respective wells. Include positive (parasites with
no drug) and negative (uninfected erythrocytes) controls.

 Incubate the plates for 72 hours under the specified conditions.
 After incubation, add 100 pL of lysis buffer containing SYBR Green | to each well.
e Incubate in the dark at room temperature for 1 hour.

o Measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530
nm).

o Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug
concentration and fitting the data to a sigmoidal dose-response curve.[6]

Multidrug Resistance Reversal

Quinine has been shown to act as a P-glycoprotein (P-gp) inhibitor, a protein often
overexpressed in cancer cells that contributes to multidrug resistance (MDR).[7][8] By inhibiting
P-gp, quinine can increase the intracellular concentration of chemotherapeutic drugs, thereby
restoring their efficacy. Euquinine is being investigated for similar properties.

3.2.1. Experimental Protocol: P-glycoprotein (P-gp) Inhibition Assay

This protocol describes a method to assess the potential of Euquinine to inhibit P-gp-mediated
efflux.

Objective: To determine if Euquinine can inhibit the P-gp transporter and reverse multidrug
resistance.

Materials:
e Euquinine (CAS 83-75-0)

o P-gp-overexpressing cancer cell line (e.g., K562/ADM) and its non-resistant counterpart
(K562)

o Afluorescent P-gp substrate (e.g., Rhodamine 123)
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e Aknown P-gp inhibitor as a positive control (e.g., Verapamil)

e Cell culture medium (e.g., RPMI 1640 with 10% FBS)

o Flow cytometer or fluorescence microscope

Procedure:

e Culture the resistant and non-resistant cancer cells to 80-90% confluency.

e Pre-incubate the cells with various concentrations of Euquinine or the positive control for 1
hour.

» Add the fluorescent P-gp substrate (Rhodamine 123) to the cells and incubate for another
hour.

¢ Wash the cells with ice-cold PBS to remove the extracellular fluorescent substrate.

e Analyze the intracellular fluorescence intensity using a flow cytometer or visualize under a
fluorescence microscope.

e Anincrease in intracellular fluorescence in the presence of Euquinine indicates inhibition of
P-gp-mediated efflux.

Pharmacokinetics and Bioavailability

A study comparing the relative bioavailability of hydrochloride, sulphate, and ethyl carbonate
salts of quinine showed no statistically significant differences in their plasma drug
concentration-time profiles.[2] This suggests that Euquinine has a comparable bioavailability to
other quinine salts.

3.3.1. Pharmacokinetic Parameters of Quinine (Oral Administration)
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Parameter Value Reference
Bioavailability ~88% 9]

Tmax 1-3 hours [9][10]
Volume of Distribution (Vd) 3.6 L/kg [9]

Plasma Clearance 0.19 L/kg/h 9]
Elimination Half-life ~11 hours in healthy adults [11]

3.3.2. Experimental Protocol: Bioavailability Study
This protocol outlines a general procedure for a comparative bioavailability study of Euquinine.

Objective: To compare the rate and extent of absorption of Euquinine with a reference quinine
formulation.

Design: A single-dose, randomized, two-period, crossover study in healthy volunteers.
Procedure:
e Recruit a cohort of healthy adult volunteers.

o After an overnight fast, administer a single oral dose of Euquinine or the reference
formulation.

o Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36,
and 48 hours) post-dosing.

o Separate the plasma and store it frozen until analysis.

e Analyze the plasma samples for quinine concentration using a validated HPLC method.[2]
[12]

o After a washout period of at least 7 days, administer the other formulation to the subjects.

» Repeat the blood sampling and analysis.
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o Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for both formulations and
perform statistical analysis to assess bioequivalence.[13]

Synthesis

Euquinine is synthesized from quinine. While a detailed, step-by-step protocol for this specific
conversion is not readily available in the provided search results, the general principle involves
the reaction of quinine with an ethylating agent that introduces an ethyl carbonate group. A
plausible method would involve the reaction of quinine with ethyl chloroformate in the presence
of a base.

Signaling Pathways

Research on quinine has revealed its interaction with several cellular signaling pathways.
These interactions may underlie both its therapeutic effects and its side effects. As a derivative,
Euquinine is likely to affect similar pathways.

AKT Signaling Pathway

Quinine has been shown to inhibit myogenic differentiation by disrupting the AKT signaling
pathway.[9][14] This pathway is crucial for cell survival and proliferation.

(
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Quinine's inhibition of the AKT signaling pathway.
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P-glycoprotein (P-gp) Mediated Efflux

Quinine is a known inhibitor of the P-glycoprotein (P-gp) efflux pump. This inhibition can lead to
increased intracellular concentrations of other drugs that are P-gp substrates, a key
mechanism in overcoming multidrug resistance.
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inhibits

Click to download full resolution via product page
Quinine's inhibition of P-glycoprotein mediated drug efflux.

Conclusion

Euquinine (CAS 83-75-0) holds promise as a research compound, particularly in the areas of
antimalarial drug development and as a potential agent to combat multidrug resistance in
cancer. Its favorable taste profile makes it an attractive alternative to other quinine salts. While
much of the current understanding of its biological activity is extrapolated from its parent
compound, quinine, this guide provides a solid foundation for future research. Further studies
are warranted to elucidate the specific quantitative activity, detailed mechanisms of action, and
full therapeutic potential of Euquinine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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